molecular formula C10H11BrO2 B12339540 3-(3-Bromo-5-methylphenyl)propanoic acid

3-(3-Bromo-5-methylphenyl)propanoic acid

Cat. No.: B12339540
M. Wt: 243.10 g/mol
InChI Key: MQQFGZKRMDIZRJ-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of propanoic acid, where the hydrogen atom at the third position of the phenyl ring is substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-methylphenyl)propanoic acid typically involves the bromination of 3-methylphenylpropanoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The bromination reaction is selective for the para position relative to the methyl group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: The major product is the corresponding hydrocarbon derivative.

Scientific Research Applications

3-(3-Bromo-5-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-methylphenyl)propanoic acid involves its interaction with molecular targets through its functional groups. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopropanoic acid: A simpler analog with a bromine atom on the propanoic acid chain.

    3-(3-Bromophenyl)propanoic acid: Lacks the methyl group on the phenyl ring.

    3-(3-Methylphenyl)propanoic acid: Lacks the bromine atom on the phenyl ring.

Uniqueness

3-(3-Bromo-5-methylphenyl)propanoic acid is unique due to the presence of both bromine and methyl substituents on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

3-(3-bromo-5-methylphenyl)propanoic acid

InChI

InChI=1S/C10H11BrO2/c1-7-4-8(2-3-10(12)13)6-9(11)5-7/h4-6H,2-3H2,1H3,(H,12,13)

InChI Key

MQQFGZKRMDIZRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)CCC(=O)O

Origin of Product

United States

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